molecular formula C10H12BrClO B7847332 2-Bromo-1-butoxy-4-chlorobenzene

2-Bromo-1-butoxy-4-chlorobenzene

Cat. No.: B7847332
M. Wt: 263.56 g/mol
InChI Key: OIZUDCPSOPXLQX-UHFFFAOYSA-N
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Description

2-Bromo-1-butoxy-4-chlorobenzene is an organic compound with the molecular formula C10H12BrClO. It consists of a benzene ring substituted with a bromine atom at the second position, a chlorine atom at the fourth position, and a butoxy group at the first position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-butoxy-4-chlorobenzene typically involves the bromination and chlorination of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is first chlorinated to form 1-chlorobenzene, followed by bromination to introduce the bromine atom. The butoxy group can be introduced through a nucleophilic substitution reaction using butanol.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions under controlled conditions. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The production is carried out in reactors designed to handle hazardous chemicals safely.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-butoxy-4-chlorobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of benzoic acid derivatives.

  • Reduction: Reduction reactions can produce 2-bromo-1-butoxy-4-chlorocyclohexane.

  • Substitution: Substitution reactions can result in the formation of various substituted benzene derivatives.

Scientific Research Applications

2-Bromo-1-butoxy-4-chlorobenzene is used in various scientific research applications, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound is used in biochemical studies to understand the behavior of aromatic compounds in biological systems.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-1-butoxy-4-chlorobenzene exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

2-Bromo-1-butoxy-4-chlorobenzene is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 1-Bromo-2-chlorobenzene: Similar in structure but lacks the butoxy group.

  • 2-Bromo-4-chloroanisole: Contains a methoxy group instead of a butoxy group.

  • 2-Bromo-4-chlorophenol: Contains a hydroxyl group instead of a butoxy group.

These compounds differ in their chemical properties and applications, making this compound unique in its utility and behavior.

Properties

IUPAC Name

2-bromo-1-butoxy-4-chlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO/c1-2-3-6-13-10-5-4-8(12)7-9(10)11/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZUDCPSOPXLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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